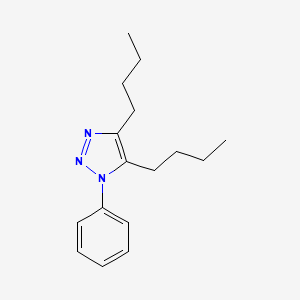

4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole

Description

Significance of the 1,2,3-Triazole Heterocycle in Contemporary Chemical Research

The 1,2,3-triazole ring is a key structural motif in modern chemical research due to its unique combination of properties. It is an aromatic heterocycle that is generally stable to metabolic degradation, oxidation, and reduction. lew.ro This stability makes it a reliable building block in the synthesis of more complex molecules. Furthermore, the triazole ring possesses a significant dipole moment and can act as a hydrogen bond acceptor, enabling it to participate in various intermolecular interactions. These characteristics are highly valuable in medicinal chemistry, where the triazole core is often used as a bioisostere for other functional groups, such as amide bonds. nih.gov Its applications extend to materials science, where triazole-containing polymers and dyes exhibit interesting photophysical properties. lew.ro

Overview of Substituted 1,2,3-Triazole Derivatives and Their Academic Relevance

Substituted 1,2,3-triazole derivatives are a diverse class of compounds with wide-ranging academic and industrial relevance. The ability to introduce a variety of substituents at different positions on the triazole ring allows for the fine-tuning of their chemical and physical properties. For instance, attaching different functional groups can modulate a molecule's solubility, lipophilicity, and electronic properties. This versatility has led to the investigation of substituted triazoles in numerous research areas. In medicinal chemistry, they have been explored for their potential as anticancer, antifungal, and antiviral agents. lew.ro In materials science, they are incorporated into polymers, dendrimers, and functional dyes. The synthesis of these derivatives, particularly through methods like the Huisgen 1,3-dipolar cycloaddition, remains an active area of research, with ongoing efforts to develop more efficient, selective, and environmentally friendly synthetic protocols. wikipedia.orgnih.gov

Detailed Research Findings

While specific research on 4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole is limited in public databases, its synthesis would theoretically proceed via the 1,3-dipolar cycloaddition of phenyl azide (B81097) with 5-decyne (B157701). wikipedia.org This reaction, a variation of the Huisgen cycloaddition, typically requires thermal conditions to overcome the lower reactivity of internal alkynes compared to terminal alkynes.

The general reaction is as follows:

Phenyl-N3 + CH3(CH2)3-C≡C-(CH2)3CH3 → this compound

The characterization of the resulting compound would rely on standard spectroscopic techniques. Based on analogous structures, the following properties can be anticipated:

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the phenyl protons, and multiple signals in the aliphatic region for the two distinct butyl groups. |

| ¹³C NMR | Resonances for the phenyl carbons, the two carbons of the triazole ring, and the carbons of the butyl chains. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C18H27N3). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic and triazole rings. |

The academic relevance of a compound like this compound lies in its potential as a model system for studying the properties of 1,4,5-trisubstituted triazoles. The butyl groups would confer significant lipophilicity to the molecule, which could be of interest in studies related to membrane permeability or solubility in nonpolar solvents.

Compound Names Mentioned

Structure

3D Structure

Properties

CAS No. |

918407-68-8 |

|---|---|

Molecular Formula |

C16H23N3 |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

4,5-dibutyl-1-phenyltriazole |

InChI |

InChI=1S/C16H23N3/c1-3-5-12-15-16(13-6-4-2)19(18-17-15)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

InChI Key |

USASAHYASPINKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N(N=N1)C2=CC=CC=C2)CCCC |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies of 4,5 Dibutyl 1 Phenyl 1h 1,2,3 Triazole Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a primary method for the quantum mechanical investigation of 1,2,3-triazole systems due to its favorable balance between computational cost and accuracy. DFT calculations are instrumental in exploring the geometric, electronic, and spectroscopic properties of these molecules.

The first step in the theoretical characterization of a molecule is typically the optimization of its geometry to find the most stable three-dimensional structure. For triazole analogues, DFT methods are used to locate the minimum energy conformation on the potential energy surface. ekb.eg Conformational analysis is particularly important for flexible molecules, such as those with butyl and phenyl substituents, which can adopt various spatial arrangements.

Studies on related bi-1,2,3-triazole systems have utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to scan the potential energy surface and identify all possible conformers. ekb.eg This process involves systematically rotating the dihedral angles of the single bonds connecting the heterocyclic ring to its substituents. For each configurational isomer, multiple conformers with minimum energies can be identified. ekb.eg The stability of these conformers is then compared based on their calculated electronic and thermodynamic parameters to determine the global minimum energy structure, which represents the most probable conformation of the molecule in the gas phase. ekb.eg To ensure that the optimized geometry corresponds to a true minimum, vibrational frequency calculations are performed, where the absence of imaginary frequencies confirms a stable structure. ekb.eg

The electronic properties of a molecule are key to understanding its reactivity and stability. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.netresearchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large energy gap, while soft molecules have a small one.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ² / 2η. researchgate.net

Theoretical studies on various triazole derivatives provide representative values for these electronic parameters. researchgate.netufms.br

| Parameter | Description | Typical Calculated Value (eV) for Analogues |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 to -2.1 |

| Energy Gap (Eg) | Difference between ELUMO and EHOMO | 4.5 to 5.0 |

| Chemical Potential (μ) | Electron escaping tendency | -4.3 to -4.6 |

| Chemical Hardness (η) | Resistance to charge transfer | 2.2 to 2.5 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 4.0 to 4.2 |

Note: The values presented are representative and based on DFT calculations for analogous heterocyclic systems. Actual values for 4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole would require specific calculation.

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (δ). ekb.egnih.gov This method involves computing the isotropic magnetic shielding constants (σ) for each nucleus in the optimized molecular structure. The theoretical chemical shifts are then obtained by referencing these shielding values to the value calculated for a standard compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory.

Studies on pyrazole (B372694) and triazole derivatives have shown that the accuracy of predicted ¹H and ¹³C NMR chemical shifts depends significantly on the choice of the DFT functional and basis set. nih.gov For instance, research on a phenyl-substituted pyrazole derivative compared results from 13 different DFT functionals. nih.gov The results can be validated by comparing the calculated chemical shifts with experimental data, often showing a strong linear correlation. This predictive power is invaluable for confirming molecular structures and assigning specific signals in experimental spectra. ekb.eg

| Nucleus Type | Example Analogue Structure | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

|---|---|---|---|

| ¹H | Triazole Ring CH | 8.13 | 8.05 |

| ¹H | Phenyl-H (ortho) | 7.72 | 7.70 |

| ¹H | Phenyl-H (meta/para) | 7.19-7.50 | 7.25-7.55 |

| ¹³C | Triazole C4/C5 | 120-145 | 122-148 |

| ¹³C | Phenyl C-N | 137.0 | 138.5 |

Note: Data is illustrative, based on findings for 1,4-diphenyl-1,2,3-triazole and other analogues. nih.govresearchgate.net The specific shifts for this compound would differ.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecular system. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Molecular Modeling and Simulation Techniques

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or extensive conformational searches. In these cases, more computationally efficient methods are employed.

Semiempirical quantum mechanical methods offer a faster alternative to DFT by using parameters derived from experimental data to simplify the complex integrals in the Hartree-Fock equations. rad-proceedings.orgnih.gov Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) have been used to investigate the electronic properties and geometries of 1,2,4-triazole (B32235) derivatives. researchgate.netrad-proceedings.org

The PM5 method is a subsequent development that generally offers improved performance over PM3. nih.gov For instance, a study on chlorophylls (B1240455) found that PM5 provided significantly better predictions of molecular geometry compared to PM3 and yielded results for molecular parameters that were comparable to more expensive DFT calculations. nih.gov For large molecules like triazole analogues with long alkyl chains, semiempirical methods such as PM5 can be particularly useful for:

Performing initial, rapid conformational searches to identify low-energy structures.

Providing good starting geometries for subsequent high-level DFT optimization. rad-proceedings.org

Calculating properties for a large library of related compounds in screening studies.

These methods calculate heats of formation, dipole moments, and orbital energies, providing a comprehensive, albeit less precise, overview of the molecule's characteristics at a fraction of the computational cost of ab initio or DFT methods. rad-proceedings.orgnih.gov

Application of Frontier Molecular Orbital (FMO) Theory to Cycloaddition Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the reactivity of pericyclic reactions, including the 1,3-dipolar cycloadditions used to synthesize 1,2,3-triazoles. The theory posits that the most significant interactions governing the reaction's feasibility and rate occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The synthesis of a 1,4,5-trisubstituted triazole like this compound typically involves the reaction of an azide (B81097) (a 1,3-dipole) with an alkyne (a dipolarophile). In this case, the reactants would be phenyl azide and 5-decyne (B157701). The reactivity is controlled by the energy gap between the HOMO of one reactant and the LUMO of the other. A smaller energy gap leads to a stronger interaction and a faster reaction.

There are two primary interaction possibilities:

HOMO(azide) - LUMO(alkyne): This is considered a normal-electron-demand cycloaddition.

HOMO(alkyne) - LUMO(azide): This is an inverse-electron-demand cycloaddition.

Computational studies on phenyl azide cycloadditions have shown that the reaction can be ambiphilic, meaning its rate is accelerated by either electron-donating or electron-withdrawing substituents on the dipolarophile. researchgate.net The relative energies of the frontier orbitals determine which interaction dominates. For a simple internal alkyne like 5-decyne, the HOMO-LUMO energies would be compared to those of phenyl azide to predict the dominant reaction pathway. The interaction between the orbitals also dictates the regioselectivity of the cycloaddition, although for a symmetrical alkyne like 5-decyne reacting to form a 4,5-disubstituted triazole, only one regioisomer is possible. DFT calculations are commonly employed to determine the energies of these frontier orbitals and model the transition states of such reactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Descriptors

QSPR studies aim to correlate a compound's structural features with its physicochemical properties using mathematical models. Molecular descriptors are at the heart of QSPR, providing quantitative representations of a molecule's characteristics.

Calculation and Interpretation of Molecular Descriptors

For this compound, several key molecular descriptors can be calculated or estimated to predict its behavior. While specific experimental data for this exact compound is scarce in the literature, values can be calculated or inferred from closely related analogues.

| Descriptor | Calculated/Estimated Value | Interpretation |

| Molecular Formula | C₁₈H₂₇N₃ | Defines the elemental composition of the molecule. |

| Molecular Weight | 285.43 g/mol | The mass of one mole of the compound. This relatively high value reflects the presence of the two butyl chains and the phenyl group. |

| Molecular Volume | (Not available) | Represents the space occupied by the molecule. The two flexible butyl chains and the phenyl ring contribute significantly to a large molecular volume, which can influence its diffusion and steric interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų | TPSA is the surface area sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a crucial predictor of drug transport properties. For triazoles, the TPSA is almost entirely contributed by the three nitrogen atoms. nih.govresearchgate.net The hydrocarbon butyl and phenyl groups are non-polar and do not contribute. A TPSA in this range is generally associated with good membrane permeability. |

| Polarizability | (Not available) | Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. The presence of delocalized π-systems in the phenyl and triazole rings, combined with the large number of electrons in the two butyl chains, suggests that this molecule would have a significant polarizability, affecting its van der Waals interactions. |

The data in this table was calculated for this compound or estimated based on data from analogous compounds.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a computational tool that visualizes the charge distribution of a molecule. It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potentials. Typically, red represents regions of most negative potential (electron-rich), while blue represents regions of most positive potential (electron-poor), with green indicating neutral regions.

For a molecule like this compound, an ESP map would reveal key features of its reactivity and intermolecular interaction sites:

Negative Potential: The most electron-rich areas, shown in red or purple, would be concentrated around the nitrogen atoms of the 1,2,3-triazole ring. This is due to the lone pairs of electrons on the nitrogen atoms, making them nucleophilic centers and hydrogen bond acceptors.

Neutral/Slightly Positive Potential: The phenyl ring and the aliphatic butyl chains, being composed of carbon and hydrogen, would exhibit relatively neutral (green) to slightly positive (blue) potential. These regions are hydrophobic and would primarily engage in van der Waals or hydrophobic interactions.

The ESP map provides a visual representation of the information quantified by descriptors like TPSA, highlighting the polar, electron-rich triazole core embedded within a larger, non-polar hydrocarbon framework. This distribution is critical for understanding how the molecule might orient itself when approaching a receptor or enzyme active site.

Reactivity and Reaction Mechanisms of 4,5 Dibutyl 1 Phenyl 1h 1,2,3 Triazole and Its Derivatives

Aromaticity and Intrinsic Chemical Stability of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a five-membered heterocycle containing two carbon atoms and three contiguous nitrogen atoms. wikipedia.org It is recognized as a basic aromatic heterocycle, possessing a delocalized 6π-electron system that confers significant stability. wikipedia.orgnih.gov All five atoms within the ring are sp2-hybridized, contributing to the planar structure and continuous overlap of p-orbitals necessary for aromaticity. nih.gov The aromatic character of the 1,2,3-triazole scaffold is a key determinant of its chemical behavior.

This inherent aromaticity results in considerable chemical stability. The 1,2,3-triazole ring system is notably resistant to acidic and basic hydrolysis, as well as to many oxidizing and reducing conditions. researchgate.net This stability makes the triazole moiety a reliable and robust structural unit in various chemical applications. researchgate.netorientjchem.org Despite this general stability, extreme conditions can induce cleavage of the ring. For instance, flash vacuum pyrolysis at high temperatures (e.g., 500 °C) can cause the extrusion of molecular nitrogen (N₂), leading to the formation of an aziridine (B145994) ring. wikipedia.org The most common isomer, 1H-1,2,3-triazole, exists in equilibrium with its 2H-tautomer, both of which are aromatic. nih.gov

Post-Synthetic Modifications and Functional Group Transformations

The functionalization of the nitrogen atoms in the 1,2,3-triazole ring, such as in the parent NH-1,2,3-triazoles, is a critical method for synthesizing N-substituted derivatives. However, these reactions are often complicated by issues of regioselectivity, as the ring contains three potentially nucleophilic nitrogen atoms. rsc.org

N-Alkylation: The direct alkylation of NH-1,2,3-triazoles can lead to a mixture of N1 and N2-substituted isomers, making regioselective synthesis challenging. rsc.org To address this, specific catalytic systems have been developed. For example, gold-catalyzed alkylation of 1-sulfonyl-1,2,3-triazoles using vinyl ethers has been shown to produce N-2-alkylated-1,2,3-triazoles with high regioselectivity. scispace.com In this reaction, the sulfonyl group at the N1 position acts as a leaving group. scispace.com Another approach involves a visible-light-driven, three-component reaction between an N¹-sulfonyl-1,2,3-triazole, a saturated heterocycle, and N-bromosuccinimide, which can be tuned to selectively yield either N¹- or N²-heterocycloalkylated products. rsc.org

N-Sulfonylation: Similar to alkylation, the direct N-sulfonylation of NH-1,2,3-triazoles is typically not regioselective and results in a mixture of N1- and N2-sulfonylated products. rsc.org While regioselective N2-sulfonylation has been achieved through radical-mediated reactions, the synthesis of N1-sulfonyl-1,2,3-triazoles is more commonly accomplished via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of sulfonyl azides with terminal alkynes. rsc.orgacs.org The resulting 1-sulfonyl-1,2,3-triazoles are particularly interesting as the electron-withdrawing sulfonyl group weakens the N1–N2 bond. This facilitates ring-chain isomerism and subsequent decomposition to form reactive azavinyl carbenes, which are valuable intermediates in further synthetic transformations. acs.org

Table 1: Summary of N-Functionalization Reactions on 1,2,3-Triazoles

| Reaction | Reagents/Catalyst | Position(s) Functionalized | Key Feature | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Vinyl Ethers, Gold Catalyst | N2 | High regioselectivity for N2 isomer; N1-sulfonyl group acts as leaving group. | scispace.com |

| N-Alkylation | Saturated Heterocycles, NBS, Visible Light | N1 or N2 | Tunable regioselectivity based on reaction conditions. | rsc.org |

| N-Sulfonylation | Sulfonyl Chlorides | N1 and N2 | Generally non-regioselective, yielding mixtures. | rsc.org |

| N-Sulfonylation | Sulfonyl Azides, Terminal Alkynes, Cu(I) Catalyst | N1 | Regioselective synthesis of N1-sulfonyl-1,2,3-triazoles via CuAAC. | acs.org |

Mechanistic Pathways of 1,3-Dipolar Cycloaddition Reactions

The most prominent method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org The mechanism, rate, and regioselectivity of this reaction are profoundly influenced by the presence of a catalyst.

The uncatalyzed thermal cycloaddition is a concerted process that requires high temperatures and long reaction times. wikipedia.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction and alters its mechanistic pathway. nih.govrsc.org This catalyzed version is widely known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org

The role of the copper(I) catalyst is multifaceted:

Formation of a Copper-Acetylide Intermediate: The reaction is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne. nih.govresearchgate.net The copper ion significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation. wikipedia.orgnih.gov

Activation of the Azide: The copper-acetylide intermediate then coordinates with the organic azide, bringing the two reactants into close proximity and a favorable geometry for reaction. nih.govnih.gov

Lowering the Activation Barrier: The catalyst transforms the reaction from a high-energy concerted mechanism to a lower-energy stepwise process. nih.govnih.gov This stepwise pathway involves the formation of a six-membered copper-containing intermediate, followed by cyclization and rearomatization to yield the triazole product. nih.gov This change in mechanism leads to an enormous acceleration in the reaction rate, by as much as 7 to 8 orders of magnitude compared to the thermal process. nih.gov

Copper(I) catalysts can be introduced directly (e.g., CuBr, CuI) or generated in situ from the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgresearchgate.net While copper catalysts are most common, other metals can also be used. Ruthenium(II) complexes, for instance, also catalyze the azide-alkyne cycloaddition but lead to a different regioisomer. mdpi.comnih.gov

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining whether the 1,4- or 1,5-disubstituted triazole isomer is formed.

Thermal (Uncatalyzed) Reaction: The thermal Huisgen cycloaddition typically produces a mixture of both the 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov This lack of selectivity arises because the activation energies for the two competing asynchronous, one-step reaction pathways are very similar. rsc.orgnih.govresearchgate.net

Copper(I)-Catalyzed Reaction (CuAAC): In stark contrast, the CuAAC is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This high selectivity is a direct consequence of the stepwise, copper-mediated mechanism. rsc.orgnih.gov Density Functional Theory (DFT) studies have shown that the formation of the copper-acetylide intermediate and its subsequent interaction with the azide strongly favors the transition state leading to the 1,4-isomer. nih.govresearchgate.net The coordination of copper changes the mechanism to a polar, stepwise process where the favorable two-center interaction occurs along the 1,4-reaction path. rsc.orgnih.gov

Ruthenium(II)-Catalyzed Reaction (RuAAC): When a ruthenium catalyst is employed, the regioselectivity is reversed, and the 1,5-disubstituted 1,2,3-triazole is the major product. mdpi.comnih.gov This provides a complementary method for accessing the alternative regioisomer.

Table 2: Comparison of Regioselectivity in Azide-Alkyne Cycloadditions

| Reaction Type | Conditions | Major Product(s) | Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | Heat (e.g., 98 °C) | Mixture of 1,4- and 1,5-isomers | Concerted, pericyclic mechanism with similar activation energies for both pathways. | wikipedia.orgnih.govnih.gov |

| Copper-Catalyzed (CuAAC) | Cu(I) catalyst, Room Temp. | 1,4-disubstituted isomer | Stepwise mechanism via a copper-acetylide intermediate. | nih.govrsc.orgnih.gov |

| Ruthenium-Catalyzed (RuAAC) | Ru(II) catalyst | 1,5-disubstituted isomer | Different catalytic cycle favoring the 1,5-regioisomer. | mdpi.comnih.gov |

Reactivity Towards Oxidizing and Reducing Agents

Due to its aromatic nature, the 1,2,3-triazole ring is generally characterized by its high stability and resistance to common oxidizing and reducing agents. researchgate.net However, under specific conditions, the ring or its substituents can undergo redox reactions.

Oxidation: While the core ring is robust, the nitrogen atoms can be oxidized to form N-oxides. The oxidation of 1-substituted-1,2,3-triazoles with reagents such as 3-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding N-oxides. thieme.com Similarly, treatment of 1,4-disubstituted-1,2,3-triazoles with a mixture of hydrogen peroxide and trifluoroacetic acid (H₂O₂–CF₃CO₂H) has been shown to efficiently yield 1,2,3-triazole 3-oxides. researchgate.net The success and yield of these N-oxidation reactions can be influenced by the nature and position of substituents on the triazole ring. thieme.com Electrochemical studies on certain triazole-linked phenyl derivatives have shown that they undergo a complex and irreversible oxidation process. nih.gov

Reduction: There is limited specific information available regarding the reduction of the 1,2,3-triazole ring itself, largely due to its inherent stability. researchgate.net The ring's aromaticity makes it resistant to cleavage by typical reducing agents. Functional groups attached to the triazole ring can, of course, be reduced using standard methodologies, with the triazole core remaining intact.

Coordination Chemistry of 1,2,3 Triazole Ligands and Their Metal Complexes

1,2,3-Triazoles as N-Donor Ligands in Metal Complexation

1,2,3-triazoles are heterocyclic compounds containing three adjacent nitrogen atoms, which can act as Lewis bases and coordinate to metal ions. nih.govacs.org The N3 nitrogen atom is generally the most basic and, therefore, the most common coordination site. rsc.orgnih.gov However, coordination through the N2 atom can also occur, often promoted by the chelation effect within a larger ligand framework. nih.govresearchgate.net The coordination ability of 1,2,3-triazoles allows them to be key components in the formation of stable transition metal complexes. researchgate.net

1,2,3-triazole units can exhibit a variety of coordination modes. In their simplest form, they act as monodentate ligands , typically binding to a metal center through the N3 atom. rsc.orgresearchgate.net This has been observed in complexes with platinum(II) and palladium(II), where the triazole ligand's donor strength is comparable to that of pyridine (B92270) or imidazole. rsc.org

However, by incorporating other donor functionalities into the substituents at the N1 and C4 positions, a vast array of multidentate ligands can be synthesized. rsc.orgresearchgate.net These ligands can be bidentate, tridentate, or even polydentate, creating chelate rings with the metal ion that enhance the stability of the resulting complex. researchgate.netnih.gov For instance, pyridyl-substituted 1,2,3-triazoles can act as bidentate N,N-donor ligands, coordinating through a pyridine nitrogen and a triazole nitrogen. nih.govrsc.org The design of such multidentate ligands is a powerful strategy for creating complexes with specific geometries and properties. acs.org

Table 1: Coordination Modes of 1,2,3-Triazole Ligands

| Coordination Mode | Description | Example |

| Monodentate | The triazole ligand binds to the metal center through a single nitrogen atom, typically N3. rsc.orgresearchgate.net | Platinum(II) and Palladium(II) pincer complexes with monodentate triazole ligands. rsc.org |

| Bidentate | The ligand contains a second donor atom, often from a substituent, that coordinates to the same metal center, forming a chelate ring. nih.gov | 4-(2-pyridyl)-1,2,3-triazole derivatives coordinating to Rhenium(I). nih.gov |

| Tridentate | The ligand possesses three donor atoms that bind to a single metal ion. | Tris[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]amine (tpta) coordinating to Nickel(II). acs.orgnih.gov |

| Bridging | The triazole ligand coordinates to two or more different metal centers simultaneously. researchgate.netresearchgate.net | Polynuclear copper(I) and silver(I) complexes. beilstein-journals.orgacs.org |

The 1,2,3-triazole ring is an excellent bridging ligand , capable of linking two or more metal centers to form polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.eduresearchgate.net The most common bridging mode involves coordination of the N2 and N3 atoms to different metal ions. researchgate.net This bridging capability has been exploited to construct a variety of multinuclear architectures, including dinuclear, trinuclear, and tetranuclear clusters. beilstein-journals.orgresearchgate.netacs.orgmdpi.com

For example, dinuclear copper(I) complexes have been synthesized where two triazole-tethered N-heterocyclic carbene ligands bridge two copper centers. beilstein-journals.orgnih.gov Similarly, linear trinuclear complexes of manganese(II), cobalt(II), and nickel(II) have been reported, featuring six bridging triazole ligands. researchgate.netmdpi.com Tetranuclear silver(I) clusters with a core structure held together by bridging triazole ligands have also been characterized. acs.orgjohnshopkins.edu These polynuclear structures are of interest for their potential applications in magnetism, luminescence, and catalysis.

Advanced Applications in Materials Science and Industrial Chemical Synthesis Non Biological/non Pharmaceutical

1,2,3-Triazole Derivatives as Versatile Structural Linkers

The 1,2,3-triazole moiety is an exceptional linker unit due to its rigid, planar structure and the presence of a significant dipole moment. This allows it to form strong interactions and act as a reliable bridge between different functional units.

1,2,3-Triazole derivatives are widely used in the construction of complex macromolecular architectures such as polymers and metal-organic frameworks (MOFs). researchgate.net Their ability to be synthesized with various functional groups allows for the tuning of the resulting material's properties. For instance, triazole-containing polymers have been investigated for their photoluminescent properties. researchgate.net The triazole ring can connect different monomer units, and the substituents on the ring can influence the polymer's final characteristics.

In the case of 4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole , the butyl chains would likely increase the free volume within a polymer matrix and enhance its solubility, making it processable in a wider range of solvents. The phenyl group, a common substituent, can participate in π-π stacking interactions, which can contribute to the ordering of supramolecular structures. While no specific studies on the integration of this exact compound exist, related research on 1-(4-picolyl)-4-butyl-1H-1,2,3-triazole has shown its utility in forming 3-D metal-organic frameworks with copper iodide, resulting in materials with interesting photoluminescent properties. researchgate.net The addition of a second butyl group would further enhance lipophilicity.

Table 1: Examples of 1,2,3-Triazole Derivatives in Polymer Science

| Compound Name | Application | Finding |

|---|---|---|

| 1-(4-picolyl)-4-butyl-1H-1,2,3-triazole | Building block for Metal-Organic Frameworks (MOFs) | Forms a 3-D polymeric structure with copper iodide exhibiting photoluminescence. researchgate.net |

The 1,2,3-triazole ring is chemically robust and stable under a variety of conditions, including acidic or basic hydrolysis and exposure to oxidizing or reducing agents. researchgate.net This stability makes it an excellent scaffold or stabilizing element within larger, more complex molecules. In coordination chemistry, 1,2,3-triazoles are used as ligands to stabilize metal centers, such as iridium(III) and ruthenium(II), forming organometallic complexes with applications in photoluminescent materials and catalysis. nih.govacs.orgacs.org The triazole ring's nitrogen atoms can effectively coordinate to metal ions.

High-Nitrogen Content Materials and Energetic Applications

Heterocyclic compounds with a high nitrogen content are of great interest for applications as energetic materials, such as explosives or propellants, because their decomposition releases large amounts of energy and forms stable dinitrogen (N₂) gas. scirp.org The 1,2,3-triazole ring is a key building block in this field due to its high positive heat of formation, significant nitrogen content, and good thermal stability. researchgate.net

By incorporating nitro groups (NO₂) onto the triazole or attached aryl rings, researchers can create powerful energetic materials. researchgate.netnih.gov Studies on polynitro-aryl-1,2,3-triazoles have shown that these compounds can have detonation velocities and pressures comparable to or exceeding that of TNT, while often possessing greater thermal stability. researchgate.net While This compound itself is not an energetic material, it could serve as a precursor. Nitration of the phenyl ring would yield an energetic compound. The butyl groups would likely lower the density and oxygen balance compared to smaller alkyl groups or hydrogen, which could be a disadvantage for achieving maximum energetic performance. However, they could also render the material less sensitive to impact and friction.

Table 2: Energetic Properties of a Related Nitro-Aryl Triazole Derivative

| Compound Name | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Velocity (km/s) |

|---|---|---|---|

| 1-(2-methoxy,-3,5-dinitrophenyl)-1H-1,2,3-triazole | >250 (inferred from similar compounds) | 1.57 | 6.34 |

Data from a study on thermally stable energetic 1,2,3-triazole derivatives. researchgate.net

Role as Industrial Building Blocks and Chemical Intermediates in Fine Chemical Production

The straightforward and highly regioselective synthesis of 1,2,3-triazoles via click chemistry makes them valuable intermediates in the production of fine chemicals. researchgate.net They can be readily functionalized, allowing for the construction of more complex molecules. For example, a 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde serves as a building block where the aldehyde group can be further transformed into a variety of other functional groups. sigmaaldrich.com

This compound could be synthesized from phenylazide and 5-decyne (B157701) (dibutylacetylene). The resulting compound could then be modified, for example, through electrophilic substitution on the phenyl ring, to introduce other functionalities. The dibutyl groups provide significant lipophilicity, which could be advantageous in directing the synthesis toward non-aqueous applications or improving the solubility of subsequent products in organic media, simplifying purification processes like extraction and chromatography. The core triazole structure remains a stable anchor throughout subsequent reaction steps.

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact | Example |

|---|---|---|

| Solvent | Reactivity & yield | DMSO enhances cyclization |

| Catalyst | Regioselectivity | Cu(I) for 1,4-triazoles |

| Temperature | Reaction rate | 50°C for bromination |

Basic: How is the compound characterized to confirm its structure?

Methodological Answer:

Multi-technique validation is critical:

- NMR/IR Spectroscopy :

- ¹H/¹³C NMR identifies substituent positions (e.g., phenyl vs. butyl groups). reports detailed chemical shifts for analogous triazoles.

- IR confirms functional groups (e.g., C-N stretches at 1450–1600 cm⁻¹) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths/angles and substituent geometry .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .

Advanced: How do substituent positions (1,4 vs. 1,5) on the triazole ring influence biological activity?

Methodological Answer:

Substituent regiochemistry critically impacts binding affinity and enzyme inhibition :

- 1,4-Disubstituted Triazoles : Exhibit higher stability in hydrophobic protein pockets (e.g., HIV-1 gp120 binding) due to optimal spatial alignment .

- 1,5-Disubstituted Triazoles : Often show reduced activity due to steric clashes (e.g., inactive in HIV-1 entry inhibition assays) .

- Case Study : Ferrocene-triazole conjugates with 1,4-linkages demonstrated 10× higher carboxyanhydrase inhibition vs. 1,5-analogues .

Q. Data Contradiction Analysis :

- Discrepancies in antimicrobial activity across studies (e.g., vs. 7) may arise from assay conditions (e.g., bacterial strain variability) or substituent electronic effects (e.g., electron-withdrawing groups reducing membrane permeability).

Advanced: What computational strategies predict the compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding poses. For example, triazole derivatives (e.g., 9c in ) showed strong docking scores with target enzymes, correlating with experimental IC₅₀ values.

- QSAR Modeling : Electron-density maps and Hammett constants (σ) quantify substituent effects on activity .

- MD Simulations : Assess binding stability (e.g., 100-ns trajectories validate ferrocene-triazole complexes in hydrophobic cavities ).

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Catalyst Screening : Ru(II) catalysts improve regioselectivity for 1,5-triazoles, while Cu(I) favors 1,4-isomers .

- Solvent-Free Conditions : Reduce purification steps (e.g., microwave-assisted synthesis) .

- Workflow Table :

| Step | Optimization | Yield Increase |

|---|---|---|

| Bromination | NaBrO₃/H₂SO₄ vs. Br₂ | 70% → 95% |

| Cyclization | DMSO reflux time (12h → 18h) | 50% → 65% |

Advanced: What are the challenges in evaluating the compound’s toxicity and selectivity?

Methodological Answer:

- Off-Target Effects : Use kinase profiling panels to assess selectivity (e.g., >50 kinases screened for triazole inhibitors ).

- Metabolic Stability : Microsomal assays (e.g., rat liver S9 fractions) quantify degradation rates. Lipophilic butyl groups may enhance stability but increase hepatotoxicity risk .

- Comparative Studies : Ruthenocene-triazole analogues showed lower cytotoxicity than ferrocene derivatives in NIH/3T3 cells .

Basic: What role does click chemistry play in derivatizing this compound?

Methodological Answer:

Click chemistry enables rapid diversification of the triazole core:

- Azide-Alkyne Cycloaddition : Attach pharmacophores (e.g., benzimidazole, thiazole) via CuAAC .

- Applications : Synthesize libraries for high-throughput screening (e.g., identified 1,4,5-trisubstituted triazoles as potent kinase inhibitors) .

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.